molecular formula C11H18N4O B13633170 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide

Cat. No.: B13633170
M. Wt: 222.29 g/mol
InChI Key: DKPXKOYIOJIKDJ-UHFFFAOYSA-N
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Description

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide is a synthetic organic compound that features a cyclohexane ring substituted with a methylamino group, a pyrazolyl group, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyclohexane ring: Starting from a suitable cyclohexane precursor.

    Introduction of the methylamino group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the pyrazolyl group: This step might involve cyclization reactions or coupling reactions using pyrazole derivatives.

    Formation of the carboxamide group: This can be done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its potential as a pharmaceutical agent due to its structural features.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(Amino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide: Similar structure but with an amino group instead of a methylamino group.

    1-(Methylamino)-3-(1h-imidazol-1-yl)cyclohexane-1-carboxamide: Similar structure but with an imidazolyl group instead of a pyrazolyl group.

Uniqueness

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-(methylamino)-3-pyrazol-1-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C11H18N4O/c1-13-11(10(12)16)5-2-4-9(8-11)15-7-3-6-14-15/h3,6-7,9,13H,2,4-5,8H2,1H3,(H2,12,16)

InChI Key

DKPXKOYIOJIKDJ-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC(C1)N2C=CC=N2)C(=O)N

Origin of Product

United States

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